molecular formula C11H18N2O2 B11781215 Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate

Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11781215
M. Wt: 210.27 g/mol
InChI Key: JZESROLSDZVRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of esters It features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 5-isopropyl-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but without the pyrazole ring.

    Methyl butyrate: Another ester with a different alkyl group.

    Isopropyl benzoate: An ester with an aromatic ring instead of a pyrazole ring.

Uniqueness

Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2-(3-methyl-5-propan-2-ylpyrazol-1-yl)acetate

InChI

InChI=1S/C11H18N2O2/c1-5-15-11(14)7-13-10(8(2)3)6-9(4)12-13/h6,8H,5,7H2,1-4H3

InChI Key

JZESROLSDZVRQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)C(C)C

Origin of Product

United States

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